molecular formula C7H16N2O2S B13163627 N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide

N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide

Cat. No.: B13163627
M. Wt: 192.28 g/mol
InChI Key: WYUCPVGWKMYASA-SSDOTTSWSA-N
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Description

N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide: is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method involves the reaction of 3-piperidinol with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with enzymes containing sulfonamide-binding sites, making it useful in the development of enzyme inhibitors for therapeutic purposes .

Medicine: It is explored for its role in the development of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

  • N-[(3S)-Piperidin-3-yl]ethane-1-sulfonamide
  • N-[(3R)-Piperidin-3-yl]methane-1-sulfonamide
  • N-[(3R)-Piperidin-3-yl]propane-1-sulfonamide

Uniqueness: N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide is unique due to its specific stereochemistry and the presence of the ethane-1-sulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-[(3R)-piperidin-3-yl]ethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

WYUCPVGWKMYASA-SSDOTTSWSA-N

Isomeric SMILES

CCS(=O)(=O)N[C@@H]1CCCNC1

Canonical SMILES

CCS(=O)(=O)NC1CCCNC1

Origin of Product

United States

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